5,8,11-Heptadecatriynoic acid
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Overview
Description
heptadeca-5,8,11-triynoic acid , belongs to the class of long-chain fatty acids. Its chemical formula is C17H22O2 . Although it’s not widely studied, let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of 5,8,11-heptadecatriynoic acid involves the following steps:
Alkyne Synthesis: The triple bond at positions 5, 8, and 11 can be introduced through alkyne chemistry.
Functionalization: Various reactions, such as oxidative cleavage or hydroboration, can be used to introduce functional groups.
Dehydration: Removal of water molecules to form the final acid.
Industrial Production:: Unfortunately, detailed industrial production methods are scarce due to its limited commercial use
Chemical Reactions Analysis
Reactions::
Oxidation: The triple bond makes it susceptible to oxidative reactions.
Reduction: Reduction of the triple bond can yield saturated fatty acids.
Substitution: Functionalization at the terminal carbon atoms.
Oxidation: KMnO or OsO can oxidize the triple bond to form carboxylic acids.
Reduction: H/Pd-C reduces the triple bond to yield saturated fatty acids.
Scientific Research Applications
Chemistry: As a building block for novel compounds.
Biology: Investigating its effects on cell membranes and lipid metabolism.
Medicine: Exploring its anti-inflammatory or anticancer properties.
Industry: Developing new materials or coatings.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular membranes, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
While 5,8,11-Heptadecatriynoic acid is relatively unique, similar compounds include other long-chain fatty acids like linoleic acid and arachidonic acid.
Properties
Molecular Formula |
C17H22O2 |
---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
heptadeca-5,8,11-triynoic acid |
InChI |
InChI=1S/C17H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-5,8,11,14-16H2,1H3,(H,18,19) |
InChI Key |
NZSGEQZZLDDGIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CCC#CCCCC(=O)O |
Origin of Product |
United States |
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